molecular formula C26H18N2O4Zn B13400773 2-(1,3-benzoxazol-2-yl)phenol;zinc

2-(1,3-benzoxazol-2-yl)phenol;zinc

Cat. No.: B13400773
M. Wt: 487.8 g/mol
InChI Key: UOCMXZLNHQBBOS-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)phenol;zinc is a compound that combines the structural features of benzoxazole and phenol with zinc. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-yl)phenol typically involves the condensation of 2-aminophenol with various carbonyl compounds. This reaction can be catalyzed by different agents, including nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve heating and the use of solvents like ethanol .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including 2-(1,3-benzoxazol-2-yl)phenol, often employs large-scale condensation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(1,3-benzoxazol-2-yl)phenol can yield various oxidized derivatives, while substitution reactions can produce halogenated or alkylated products .

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s anticancer effects are linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

2-(1,3-Benzoxazol-2-yl)phenol is unique due to its combination of benzoxazole and phenol structures, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metals like zinc further enhances its versatility in various applications .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)phenol;zinc
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCMXZLNHQBBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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